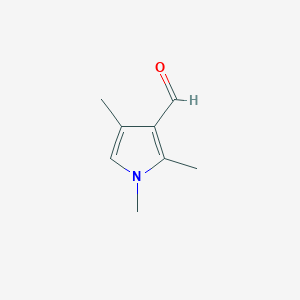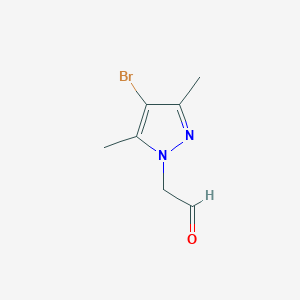![molecular formula C12H10FN3O3S B1327098 Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-68-1](/img/structure/B1327098.png)
Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a derivative of thiazole, which is a significant scaffold in heterocyclic chemistry and is particularly important in medicinal chemistry. Thiazole and its derivatives are known for their diverse biological activities and are used in various chemical reactions to synthesize novel compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of related thiazole derivatives involves various methods, including one-pot reactions and interactions with different reagents. For instance, the synthesis of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was achieved using trisodium citrate dihydrate as an eco-friendly catalyst through a one-pot tandem Knoevenagel-cyclocondensation reaction . Similarly, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was performed from a bromophenyl-fluorophenyl compound and ammonium acetate in glacial acetic acid . These methods highlight the versatility of thiazole derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by various techniques, including X-ray crystallography, which provides detailed information about the crystal system, space group, and molecular packing. For example, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate crystallizes in the monoclinic system with space group P21/c, and its structure was optimized using DFT calculations . The crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate is stabilized by various hydrogen interactions and weak π-π interactions .
Chemical Reactions Analysis
Thiazole derivatives undergo a range of chemical reactions to form new compounds. For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives leads to the formation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives . These reactions are often carried out at room temperature, indicating the efficiency and convenience of the synthetic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are determined through various analytical techniques, including FT-IR, NMR, and mass spectrometry. The compounds exhibit distinct spectroscopic features that confirm their structures. Additionally, properties such as melting points, molecular electrostatic potential maps, and energy differences between frontier molecular orbitals are analyzed to understand the reactivity and stability of these compounds .
Applications De Recherche Scientifique
1. Antimicrobial and Anticancer Activities
Compounds containing the thiadiazole structure, including derivatives like Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate, have been studied for their potential antimicrobial and anticancer activities. For instance, Başoğlu et al. (2013) synthesized compounds with thiadiazole structures and found them to possess moderate antimicrobial activity against certain microorganisms. Additionally, Rzeski et al. (2007) noted that similar derivatives showed promise in inhibiting the proliferation of tumor cells, including those derived from cancers of the nervous system and peripheral cancers (Başoğlu et al., 2013); (Rzeski et al., 2007).
2. Noncovalent Interactions and Crystal Structure Analysis
Studies like those by El-Emam et al. (2020) have focused on analyzing the nature of noncovalent interactions in thiadiazole derivatives. These studies provide insights into the molecular interactions and stability of these compounds, which is crucial for understanding their behavior in biological systems (El-Emam et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3S/c1-2-19-12(18)11-16-15-10(20-11)9(17)14-8-5-3-7(13)4-6-8/h3-6H,2H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFBVNXSUOIIAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)